![molecular formula C8H15NO B14038577 (S)-(5-Methyl-5-azaspiro[2.4]heptan-6-yl)methanol](/img/structure/B14038577.png)
(S)-(5-Methyl-5-azaspiro[2.4]heptan-6-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-(5-METHYL-5-AZASPIRO[2.4]HEPTAN-6-YL)METHANOL is a complex organic compound with a unique spirocyclic structure. This compound is characterized by a spiro junction where a nitrogen atom is part of the ring system, making it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-(5-METHYL-5-AZASPIRO[2.4]HEPTAN-6-YL)METHANOL typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic ring system followed by the introduction of the hydroxyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced catalysts, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(6S)-(5-METHYL-5-AZASPIRO[2.4]HEPTAN-6-YL)METHANOL undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohol derivatives.
Scientific Research Applications
(6S)-(5-METHYL-5-AZASPIRO[2.4]HEPTAN-6-YL)METHANOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6S)-(5-METHYL-5-AZASPIRO[2.4]HEPTAN-6-YL)METHANOL involves its interaction with specific molecular targets. It may act on enzymes or receptors, leading to various biological effects. For instance, it has been shown to interact with opioid receptors, contributing to its analgesic properties .
Comparison with Similar Compounds
Similar Compounds
(2S,6S)-6-ETHYL-TETRAHYDRO-2H-PYRAN-2-YL METHANOL: Another spirocyclic compound with similar structural features.
Fomepizole: A compound with a similar functional group but different pharmacological properties.
Uniqueness
(6S)-(5-METHYL-5-AZASPIRO[2.4]HEPTAN-6-YL)METHANOL is unique due to its specific spirocyclic structure and the presence of a nitrogen atom in the ring system. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
[(6S)-5-methyl-5-azaspiro[2.4]heptan-6-yl]methanol |
InChI |
InChI=1S/C8H15NO/c1-9-6-8(2-3-8)4-7(9)5-10/h7,10H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
AEFGSFLYIOWDSY-ZETCQYMHSA-N |
Isomeric SMILES |
CN1CC2(CC2)C[C@H]1CO |
Canonical SMILES |
CN1CC2(CC2)CC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


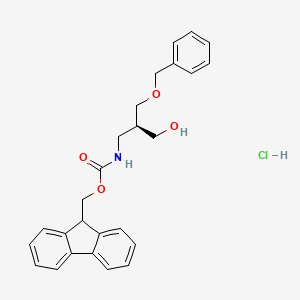
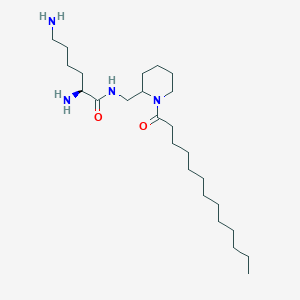
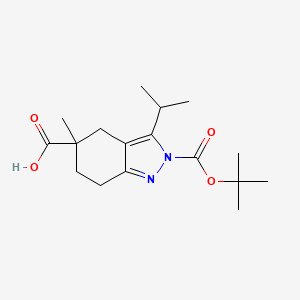
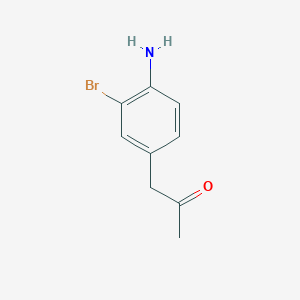
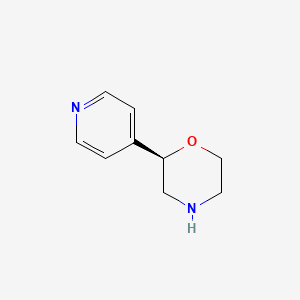

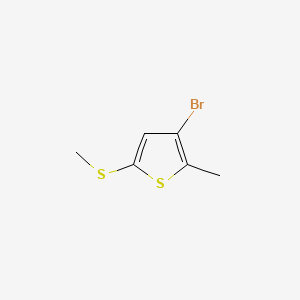
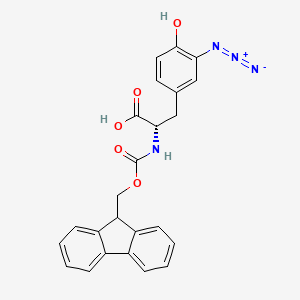
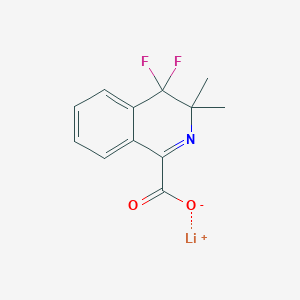
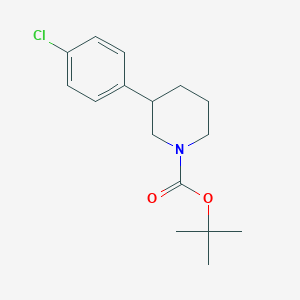
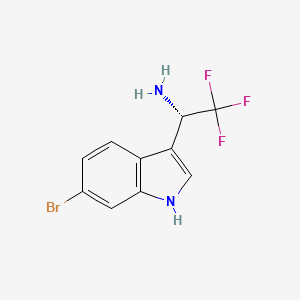
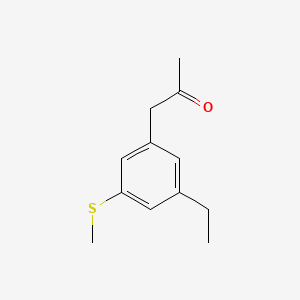
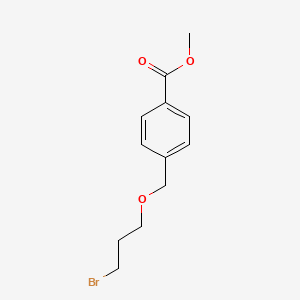
![8-(Trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14038574.png)
